molecular formula C12H22O B1615949 (2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene CAS No. 22882-89-9

(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene

Cat. No.: B1615949
CAS No.: 22882-89-9
M. Wt: 182.30 g/mol
InChI Key: LOUIMJFJROISMD-UHFFFAOYSA-N
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Description

(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene is an organic compound with the molecular formula C12H22O. It is a colorless liquid that is often used in the fragrance industry due to its pleasant odor. This compound is also known for its role as an intermediate in various chemical syntheses.

Scientific Research Applications

(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the fragrance industry due to its pleasant odor and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-ol with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    (2Z,4E)-2,4-dienamides: These compounds share a similar conjugated diene structure and are used in similar applications.

    3,7-dimethylocta-2,6-dien-1-ol: This is a precursor in the synthesis of (2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene and has similar chemical properties.

Uniqueness

This compound is unique due to its ethoxy group, which imparts distinct chemical reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and a desirable component in fragrance formulations.

Properties

CAS No.

22882-89-9

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-ethoxy-3,7-dimethylocta-2,6-diene

InChI

InChI=1S/C12H22O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3

InChI Key

LOUIMJFJROISMD-UHFFFAOYSA-N

SMILES

CCOCC=C(C)CCC=C(C)C

Canonical SMILES

CCOCC=C(C)CCC=C(C)C

22882-89-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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